N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features an indole moiety, a phenylethyl group, and a benzofuran carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methyl-1-benzofuran-2-carboxamide typically involves the coupling of tryptamine and ibuprofen using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent . The reaction proceeds as follows:
Reactants: Tryptamine and ibuprofen.
Reagent: N,N’-dicyclohexylcarbodiimide (DCC).
Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity of reactants, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methyl-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure but different substituents.
Indole derivatives: Compounds containing the indole moiety, such as tryptamine and serotonin.
Uniqueness
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methyl-1-benzofuran-2-carboxamide is unique due to its combination of an indole moiety with a benzofuran carboxamide structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H22N2O2 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H22N2O2/c1-17-19-11-6-8-14-24(19)30-25(17)26(29)28-15-21(18-9-3-2-4-10-18)22-16-27-23-13-7-5-12-20(22)23/h2-14,16,21,27H,15H2,1H3,(H,28,29) |
InChI Key |
HGNAKIDWCUIYBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCC(C3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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